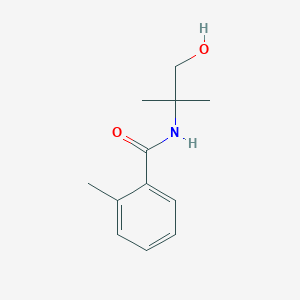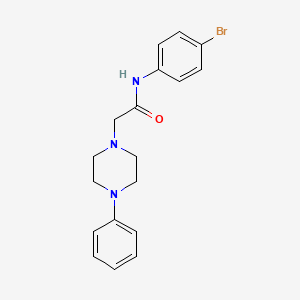![molecular formula C25H23N5O4 B2489114 乙酸-2-(1-甲基-2,4-二氧代-7-苯基-8-(间甲苯基)-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)酯 CAS No. 896291-85-3](/img/no-structure.png)
乙酸-2-(1-甲基-2,4-二氧代-7-苯基-8-(间甲苯基)-1H-咪唑并[2,1-f]嘌呤-3(2H,4H,8H)-基)酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C25H23N5O4 and its molecular weight is 457.49. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. Ionic Liquid-Based Technologies
Ethyl-based compounds like ethyl acetate have shown potential in ionic liquid-based technologies, primarily due to their ability to dissolve various biopolymers like cellulose and chitin. The compound 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]) has garnered attention for its relatively safe profile in industrial applications, albeit comprehensive toxicity and environmental impact assessments are advocated before large-scale utilization (Ostadjoo et al., 2018).
2. Process Intensification in Chemical Production
Ethyl acetate is extensively utilized in industries as a solvent for various products. Process intensification techniques like Reactive distillation and microwave reactive distillation have been explored for ethyl acetate production, promising energy savings, and economic efficiency. These methods could potentially be applied to the synthesis and processing of ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (Patil & Gnanasundaram, 2020).
3. Antioxidant Capacity Assessment
The assessment of antioxidant capacity is crucial in various scientific domains. Ethyl-based compounds have been part of studies involving ABTS/potassium persulfate decolorization assays, indicating their potential role in the measurement of antioxidant capacity. Further exploration in the context of ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate could provide valuable insights (Ilyasov et al., 2020).
4. Chemical Communication Studies
Compounds like ethyl oleate have been identified as key players in chemical communication, especially in the context of honeybees. These findings can serve as a foundational step for further research into the role of similar ethyl-based compounds in chemical communication and their potential applications (Trhlin & Rajchard, 2018).
5. Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of ethyl-based compounds like ethyl tert-butyl ether (ETBE) is crucial. Studies have shown that these compounds undergo aerobic biodegradation and could influence the environmental fate of similar compounds, including ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (Thornton et al., 2020).
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-amino-6-phenylpurine with 2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid, followed by esterification with ethyl chloroacetate." "Starting Materials": [ "2-amino-6-phenylpurine", "2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with 2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate 8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)-2-methyl-4-oxo-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole-1-acetic acid.", "Step 2: Esterification of the intermediate with ethyl chloroacetate in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product 'ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate'." ] } | |
CAS 编号 |
896291-85-3 |
分子式 |
C25H23N5O4 |
分子量 |
457.49 |
IUPAC 名称 |
ethyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O4/c1-4-34-20(31)15-29-23(32)21-22(27(3)25(29)33)26-24-28(21)14-19(17-10-6-5-7-11-17)30(24)18-12-8-9-16(2)13-18/h5-14H,4,15H2,1-3H3 |
InChI 键 |
GELXCHBRKRTTJQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-{2-[(6-{2,6-dimethylimidazo[1,2-a]pyridin-3-yl}pyridazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2489031.png)


![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)
![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2489044.png)




![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2489050.png)

![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)